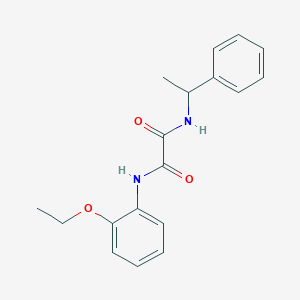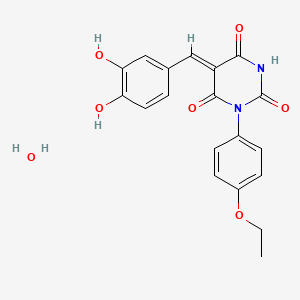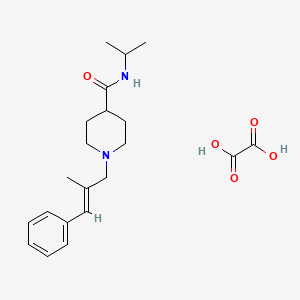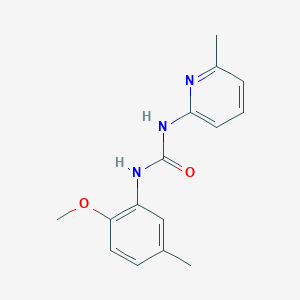![molecular formula C18H11N3 B5399249 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5399249.png)
3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile, also known as CIV, is a chemical compound that has been widely used in scientific research due to its unique properties. CIV is a fluorescent probe that can be used to study protein-protein interactions, protein-ligand interactions, and intracellular signaling pathways.
Mechanism of Action
3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile works by binding to proteins or ligands and undergoing a conformational change that results in a change in its fluorescence properties. 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile has a high quantum yield and a large Stokes shift, which makes it an ideal fluorescent probe for studying protein-protein interactions and intracellular signaling pathways.
Biochemical and Physiological Effects:
3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that can be used in a wide range of biological systems.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile in lab experiments are its high quantum yield, large Stokes shift, and non-toxic nature. 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile can be used in a wide range of biological systems without affecting their normal function. The limitations of using 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile in lab experiments are its relatively high cost and the need for specialized equipment to detect its fluorescence.
Future Directions
There are many future directions for research on 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile. One area of research is the development of new fluorescent probes based on the structure of 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile. These probes could have improved properties such as higher quantum yields, larger Stokes shifts, and improved specificity for certain proteins or ligands. Another area of research is the use of 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile in live-cell imaging to study protein-protein interactions and intracellular signaling pathways in real-time. Finally, 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile could be used in drug discovery to screen for compounds that bind to specific proteins or ligands.
Synthesis Methods
The synthesis of 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile involves the reaction of 3-bromo-4-cyanobenzonitrile with indole-3-carbaldehyde in the presence of a palladium catalyst. The reaction yields 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile as a yellow powder with a purity of over 95%. The purity of 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile can be further increased by recrystallization from ethanol.
Scientific Research Applications
3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile has been widely used in scientific research as a fluorescent probe to study protein-protein interactions, protein-ligand interactions, and intracellular signaling pathways. 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile can be conjugated to proteins or peptides to study their interactions with other proteins or ligands. 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile can also be used to study the activation of intracellular signaling pathways such as the MAPK/ERK pathway and the JAK/STAT pathway.
properties
IUPAC Name |
3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3/c19-10-13-4-3-5-14(8-13)15(11-20)9-16-12-21-18-7-2-1-6-17(16)18/h1-9,12,21H/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOCFTAWOGRDOD-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-isopropylpyrimidine](/img/structure/B5399175.png)
![ethyl 2-{[5-(4-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5399179.png)


![2-(4-nitrophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5399206.png)
![N-cyclopropyl-1'-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5399208.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5399227.png)
![2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide](/img/structure/B5399232.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N,N-diethylacetamide](/img/structure/B5399244.png)


